7-ジエチルアミノクマリン

概要

説明

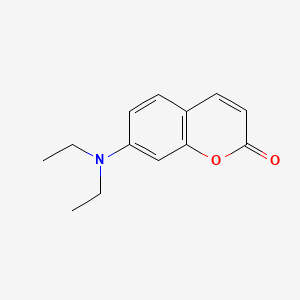

7-(diethylamino)-1-benzopyran-2-one is a member of coumarins.

科学的研究の応用

生体医科学研究:蛍光プローブ

7-ジエチルアミノクマリンは、高い蛍光量子収率のために、蛍光プローブとして広く使用されています 。細胞イメージング、酵素活性測定、タンパク質や核酸の検出に使用されています。この化合物の蛍光特性は置換基によって変化するため、生物学的プロセスを可視化するための汎用性の高いツールとなっています。

工業用途:染料合成

工業分野では、7-ジエチルアミノクマリンは新しい複素環系を合成するための足場として役立ちます 。その誘導体は、明るく安定した蛍光特性を持つため、染料の製造に使用されています。これらの特性は、一貫性があり長持ちする着色が必要な材料にとって重要です。

医学:創薬

7-ジエチルアミノクマリンを含むクマリン誘導体の生物学的活性は、新しい薬剤の開発において重要な役割を果たしています 。それらは抗ウイルス、抗菌、抗菌活性に関連付けられており、さまざまな病気の治療薬を作成する際に貴重です。

薬理学的用途:抗凝固剤

7-ジエチルアミノクマリンを含むクマリン化合物は、抗凝固剤の開発に使用されてきました 。これらの化合物は血栓形成を阻害し、これは血栓症や他の心臓血管系の状態の治療と予防に不可欠です。

合成方法:グリーンケミストリー

7-ジエチルアミノクマリンの合成方法の最近の進歩は、グリーンケミストリーのアプローチを強調しています 。これらには、環境に優しい溶媒や触媒を使用することが含まれ、化学合成の環境負荷を軽減します。

生物学的活性:治療薬

7-ジエチルアミノクマリンは、抗凝固剤、抗HIV、抗菌効果など、さまざまな生物学的活性を示しています 。これらの特性は、さまざまな健康状態の治療薬を作成するために利用されています。

光学用途:レーザー染料

7-ジエチルアミノクマリンは、その優れた光学特性により、レーザー染料の製造に使用されています 。これらの染料は、医療用レーザーやレーザーベースの測定ツールを含むさまざまなレーザー技術に不可欠です。

化学研究:触媒と反応

化学研究では、7-ジエチルアミノクマリンはさまざまな名前反応や触媒プロセスに関与しています 。それは、複雑な複素環系ベースのクマリンアナログの前駆体として働き、有機合成の分野に貢献しています。

生物活性

2H-1-Benzopyran-2-one, 7-(diethylamino)-, commonly referred to as 7-diethylaminocoumarin , is a synthetic compound belonging to the coumarin family. This class of compounds is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute significantly to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of 2H-1-Benzopyran-2-one, 7-(diethylamino)- is with a molecular weight of approximately 219.25 g/mol . The compound features a benzopyran core with a diethylamino group at the 7th position , which enhances its interaction with biological targets, thereby increasing its therapeutic efficacy. Its lipophilicity is indicated by an ACD/LogP value of 3.10 , suggesting good membrane permeability, which is essential for bioactivity.

Antimicrobial Activity

Research indicates that 2H-1-Benzopyran-2-one derivatives exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the diethylamino group appears to enhance this activity.

Anticancer Properties

The anticancer potential of 2H-1-Benzopyran-2-one has been explored in several studies. It has demonstrated the ability to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . For instance, derivatives of this compound have shown promising results against breast cancer cells, with IC50 values indicating effective cytotoxicity.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting its utility in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have focused on the biological evaluation of 2H-1-Benzopyran-2-one derivatives:

- Antioxidant Activity : A study demonstrated that derivatives could scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases .

- Neuroprotective Effects : Some derivatives have been identified as potential neuroprotective agents in models of neurodegenerative diseases like Alzheimer's disease. They inhibit acetylcholinesterase (AChE) activity, which is crucial in managing symptoms associated with cognitive decline .

- Fluorescence Properties : The interaction of 2H-1-Benzopyran-2-one with cadmium sulfide quantum dots has been studied for its fluorescence quenching effects, which are relevant for bioimaging applications.

Comparative Analysis with Related Compounds

To better understand the unique biological activities of 2H-1-Benzopyran-2-one, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-Diethylamino-4-methyl-2H-benzopyran-2-one | Methyl group instead of trifluoromethyl; different biological activity potential | |

| 7-Dimethylamino-4-trifluoromethyl-2H-benzopyran-2-one | Dimethyl substitution; variations in solubility and reactivity | |

| 7-Amino-4-(trifluoromethyl)-2H-benzopyran-2-one | Lacks diethylamino group; potentially lower lipophilicity |

This table illustrates how variations in substituents can influence biological activity and pharmacological profiles.

特性

IUPAC Name |

7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-14(4-2)11-7-5-10-6-8-13(15)16-12(10)9-11/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAMGWKESXGGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066627 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 7-Diethylaminocoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20571-42-0 | |

| Record name | 7-Diethylaminocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20571-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Diethylaminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020571420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(diethylamino)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Diethylaminocoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NX73KU7CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 7-diethylaminocoumarin?

A1: The molecular formula of 7-diethylaminocoumarin is C13H17NO2, and its molecular weight is 219.28 g/mol. []

Q2: What are the key spectroscopic properties of 7-diethylaminocoumarin?

A2: 7-Diethylaminocoumarin exhibits characteristic absorption and fluorescence spectra. Its absorption maximum typically lies around 370-400 nm, depending on the solvent. [] The fluorescence emission maximum is observed in the blue-green region, around 450-500 nm. [] The fluorescence quantum yield of 7-diethylaminocoumarin is generally high, making it a suitable fluorophore for various applications. []

Q3: How does the fluorescence of 7-diethylaminocoumarin vary with solvent polarity?

A3: 7-Diethylaminocoumarin exhibits solvent-dependent fluorescence properties. Its emission spectrum shifts to longer wavelengths (red shift) with increasing solvent polarity. This behavior is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents. []

Q4: Is 7-diethylaminocoumarin stable in acidic media?

A4: 7-Diethylaminocoumarin derivatives, particularly Schiff bases, can be susceptible to hydrolysis in acidic media. The stability depends on the specific substituents on the coumarin ring and the presence of supramolecular hosts like cucurbit[7]uril. []

Q5: How is 7-diethylaminocoumarin used in biological research?

A5: 7-Diethylaminocoumarin is a versatile fluorophore used in various biological applications. For example, it can be conjugated to biomolecules like vinblastine to study its interaction with tubulin using fluorescence spectroscopy. [] It has also been utilized as a fluorescent label for alcohols in high-performance liquid chromatography (HPLC). []

Q6: How does 7-diethylaminocoumarin interact with micelles?

A6: 7-Diethylaminocoumarin can be incorporated into micelles, with its photophysical properties being influenced by the micellar environment. Studies have shown that the fluorescence quantum yield, decay time, and rotational relaxation time of 7-diethylaminocoumarin can vary depending on the chain length, head group of the surfactants used, and the presence of additives like urea. [, ]

Q7: Can 7-diethylaminocoumarin derivatives be used for the detection of specific ions?

A7: Yes, researchers have developed 7-diethylaminocoumarin-based fluorescent probes for the selective detection of ions like cyanide. These probes typically work based on a "turn-on" mechanism, where the fluorescence intensity of the probe significantly increases upon binding to the target ion. []

Q8: Can 7-diethylaminocoumarin be used to study energy transfer processes?

A8: Yes, 7-diethylaminocoumarin can participate in Förster resonance energy transfer (FRET) processes. Studies have investigated its potential use as a FRET donor in combination with an acceptor dye like fluorescein-5-thiosemicarbazide (FTSC). [] Additionally, dendrimer-dye assemblies incorporating 7-diethylaminocoumarin have been developed to mimic the energy funnel of photosynthetic units. []

Q9: How does 7-diethylaminocoumarin contribute to the understanding of photopolymerization processes?

A9: 7-Diethylaminocoumarin derivatives, such as bis(7-diethylaminocoumarin) ketone-3 (DEACK), have been investigated as photosensitizers in photopolymerization reactions. They can sensitize the homolysis of initiators like o-chlorohexaarylbisimidazole (o-Cl-HABI), leading to the generation of radicals that initiate polymerization. []

Q10: What is the potential of 7-diethylaminocoumarin in material science?

A10: 7-Diethylaminocoumarin derivatives have found applications in material science, particularly in developing solid-state fluorescent materials. These materials have shown potential for applications like optical waveguides. [] Additionally, 7-diethylaminocoumarin-doped liquid crystalline semiconductors have demonstrated polarized light emission, offering opportunities in display technologies. []

Q11: How do structural modifications of 7-diethylaminocoumarin affect its fluorescence properties?

A11: Introducing various substituents on the coumarin core can significantly impact the fluorescence properties of 7-diethylaminocoumarin. For instance, incorporating electron-withdrawing groups like trifluoromethyl at the 4-position can lead to a larger Stokes shift compared to unsubstituted derivatives. [] Additionally, replacing the diethylamino group with a monoethylamino group can significantly enhance the fluorescence quantum yield. []

Q12: Have any novel 7-diethylaminocoumarin derivatives with unique properties been synthesized?

A12: Yes, researchers have synthesized novel 7-diethylaminocoumarin derivatives with aggregation-induced emission (AIE) properties. These compounds exhibit enhanced fluorescence emission upon aggregation in water, making them promising candidates for various applications. []

Q13: Have computational studies been conducted on 7-diethylaminocoumarin?

A13: Yes, computational methods, including density functional theory (DFT) calculations, have been employed to study the electronic structure and spectroscopic properties of 7-diethylaminocoumarin derivatives. [] These studies provide valuable insights into the structure-property relationships and can guide the design of new coumarin-based fluorophores with tailored properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。